molecular formula C18H19BrN2O2 B5972438 N-(4-bromophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide

N-(4-bromophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide

Cat. No. B5972438
M. Wt: 375.3 g/mol
InChI Key: OKUYMKNQBIRTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, commonly known as Brorphine, is a chemical compound that belongs to the family of opioids. It is a synthetic analogue of morphine and has been used in scientific research to study the mechanism of action of opioids.

Mechanism of Action

Brorphine acts on the mu-opioid receptor in the central nervous system, which results in the activation of the G-protein coupled receptor. This activation leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are responsible for pain perception. The inhibition of neurotransmitter release leads to the analgesic effects of Brorphine.
Biochemical and Physiological Effects:
Brorphine has been found to have similar biochemical and physiological effects as other opioids. It has been shown to reduce pain perception, induce sedation, and cause respiratory depression. Brorphine has also been found to have a high potential for abuse and addiction, which is a major concern for its use in scientific research.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Brorphine in scientific research is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying the mechanism of action of opioids. However, one of the major limitations of using Brorphine is its potential for abuse and addiction, which can lead to ethical concerns in scientific research.

Future Directions

There are several future directions for the use of Brorphine in scientific research. One of the areas of research is the development of new opioids with fewer side effects and lower potential for abuse and addiction. Another area of research is the study of the long-term effects of opioids on the central nervous system and the development of new treatments for opioid addiction. Additionally, the use of Brorphine in clinical trials for the treatment of chronic pain is an area of future research.

Synthesis Methods

The synthesis of Brorphine involves the reaction of 4-bromobenzaldehyde and 4-methoxyphenyl acetonitrile in the presence of sodium borohydride and acetic acid. The resulting product is then treated with pyrrolidinecarboxylic acid to obtain N-(4-bromophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide.

Scientific Research Applications

Brorphine has been used in scientific research to study the mechanism of action of opioids. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Brorphine has also been used to study the pharmacological effects of opioids on the central nervous system.

properties

IUPAC Name

N-(4-bromophenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-23-16-10-4-13(5-11-16)17-3-2-12-21(17)18(22)20-15-8-6-14(19)7-9-15/h4-11,17H,2-3,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUYMKNQBIRTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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